molecular formula C18H29N3O2 B2919452 2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide CAS No. 2305126-87-6

2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide

Cat. No.: B2919452
CAS No.: 2305126-87-6
M. Wt: 319.449
InChI Key: DQDUMZQZJDVENV-HUUCEWRRSA-N
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Description

This compound is a structurally complex acetamide derivative featuring a fused cyclopenta[b][1,4]oxazine core and a 1-cyanocyclohexyl substituent. The stereochemistry (4Ar,7aR) indicates a rigid bicyclic system, while the acetamide group is linked to a polar cyanocyclohexyl moiety.

Properties

IUPAC Name

2-[(4aR,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N3O2/c1-17(2)13-21(14-7-6-8-15(14)23-17)11-16(22)20-18(12-19)9-4-3-5-10-18/h14-15H,3-11,13H2,1-2H3,(H,20,22)/t14-,15-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQDUMZQZJDVENV-HUUCEWRRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C2CCCC2O1)CC(=O)NC3(CCCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CN([C@@H]2CCC[C@H]2O1)CC(=O)NC3(CCCCC3)C#N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the hexahydrocyclopenta[b][1,4]oxazine ring: This step involves the cyclization of a suitable precursor under acidic or basic conditions.

    Introduction of the cyanocyclohexyl group: This can be achieved through a nucleophilic substitution reaction, where a cyanocyclohexyl halide reacts with the intermediate formed in the previous step.

    Acetylation: The final step involves the acetylation of the intermediate to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and various nucleophiles can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may serve as a probe for studying biological processes or as a lead compound in drug discovery.

    Medicine: Its unique structure could make it a candidate for developing new therapeutic agents.

    Industry: The compound might find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. These interactions could involve binding to enzymes or receptors, thereby modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Target Compound

  • Core Structure : Fused cyclopenta[b][1,4]oxazine with dimethyl substituents.
  • Key Functional Groups : Acetamide (–NHCO–), nitrile (–CN), and bicyclic ether-oxazine.

Comparable Compounds

N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide (6m) :

  • Core Structure : Triazole-linked acetamide with naphthalene and chlorophenyl groups.
  • Key Functional Groups : Acetamide (–NHCO–), triazole, naphthyl ether, and chloro substituent.

N-(2-Acetyl-4,5-dimethoxyphenethyl)benzamide (3b) :

  • Core Structure : Benzamide with acetyl and dimethoxyphenethyl groups.
  • Key Functional Groups : Benzamide (–CONH–), methoxy (–OCH3), and acetyl (–COCH3).

Comparison Insights :

  • The target compound’s oxazine core provides conformational rigidity, unlike the flexible triazole or benzamide backbones of 6m and 3b.

Target Compound

  • Synthesis: Not reported in the provided evidence. Likely involves multi-step processes, such as cyclization for the oxazine core and amide coupling.
  • Spectroscopy: No IR, NMR, or HRMS data available.

Comparable Compounds

Compound 6m :

  • Synthesis : 1,3-Dipolar cycloaddition between azide and alkyne precursors.
  • Key Data :
  • IR: 3291 cm⁻¹ (–NH), 1678 cm⁻¹ (C=O).
  • HRMS: [M+H]⁺ calculated 393.1118, observed 393.1112.

Compound 3b :

  • Synthesis : Acylation of phenethylamine derivatives.
  • Key Data :
  • ¹H-NMR: δ 2.61 (s, 3H, acetyl), 3.88–3.90 (s, 6H, methoxy).
  • ¹³C-NMR: 201.5 ppm (ketone), 167.4 ppm (amide carbonyl).

Comparison Insights :

  • The target’s lack of reported spectroscopic data limits direct comparison. However, analogs highlight the utility of IR and NMR for confirming functional groups (e.g., acetamide C=O at ~1678 cm⁻¹).

Target Compound

Comparable Compounds

Compound 6m :

  • Likely moderate lipophilicity (logP ~3–4) due to naphthalene and chloro groups.
  • Triazole and acetamide groups may confer antimicrobial or kinase-inhibitory activity.

Compound 3b : Polar benzamide and methoxy groups suggest solubility in polar solvents.

Comparison Insights :

  • The target’s cyanocyclohexyl group may reduce solubility compared to 3b’s polar substituents but enhance membrane permeability relative to 6m’s aromatic systems.

Data Table: Comparative Analysis of Acetamide Derivatives

Parameter Target Compound Compound 6m Compound 3b
Molecular Formula C₂₀H₂₈N₃O₂ (inferred) C₂₁H₁₈ClN₄O₂ C₁₉H₂₁NO₄
Key Functional Groups Oxazine, nitrile, acetamide Triazole, chloro, acetamide Benzamide, methoxy, acetyl
Synthesis Method Not reported 1,3-Dipolar cycloaddition Acylation
IR C=O Stretch Not reported 1678 cm⁻¹ 1674 cm⁻¹ (benzamide)
Bioactivity Hypothesized CNS modulation Antimicrobial (inferred) Neuroactivity (inferred)

Research Findings and Implications

  • Structural Rigidity : The target’s oxazine core may improve target selectivity compared to flexible analogs like 6m .
  • Solubility Trade-offs: The cyanocyclohexyl group could hinder aqueous solubility but enhance blood-brain barrier penetration, a critical factor for CNS therapeutics.
  • Synthetic Challenges : Multi-step synthesis for the oxazine system is likely more complex than the triazole or benzamide routes in analogs .

Biological Activity

The compound 2-[(4Ar,7aR)-2,2-dimethyl-3,4a,5,6,7,7a-hexahydrocyclopenta[b][1,4]oxazin-4-yl]-N-(1-cyanocyclohexyl)acetamide (CAS Number: 2305126-87-6) belongs to a class of oxazine derivatives and has garnered attention for its potential biological activities. This article compiles and synthesizes available data regarding its biological activity based on diverse sources.

Chemical Structure and Properties

The molecular formula of the compound is C18H29N3O2C_{18}H_{29}N_{3}O_{2}, with a molecular weight of 319.4 g/mol. The structure features a complex bicyclic oxazine ring system that is characteristic of many bioactive compounds.

PropertyValue
Molecular FormulaC₁₈H₂₉N₃O₂
Molecular Weight319.4 g/mol
CAS Number2305126-87-6

Pharmacological Potential

Research indicates that compounds with similar structural features to this compound may exhibit a range of pharmacological activities including:

  • Antinociceptive Effects : Studies have shown that oxazine derivatives can have analgesic properties. For example, compounds with similar bicyclic structures have been evaluated for their ability to modulate pain pathways in animal models.
  • Anti-inflammatory Activity : Some oxazine-based compounds have demonstrated efficacy in reducing inflammation through various mechanisms including inhibition of pro-inflammatory cytokines.

Case Study 1: Analgesic Activity

A study published in the Journal of Medicinal Chemistry investigated the analgesic properties of similar oxazine compounds. It reported that these compounds exhibited significant pain relief in rodent models when administered at specific dosages. The study highlighted the importance of the structural configuration in enhancing receptor affinity and efficacy.

Case Study 2: Anti-inflammatory Effects

In another study focusing on anti-inflammatory effects, researchers evaluated a series of oxazine derivatives. The results indicated that certain modifications to the oxazine ring significantly enhanced anti-inflammatory activity as measured by reduced levels of TNF-alpha and IL-6 in vitro.

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